Meta-Acetylphenylsulfonyl Substitution Pattern: Structural Differentiation from Para-Ester and Unsubstituted Phenyl Analogs
The target compound bears a 3-acetylphenylsulfonyl group connected via the piperidine nitrogen. The closest commercially available structural analogs differ at this position: 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone lacks the sulfonyl group entirely, while Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate replaces the meta-acetyl with a para-methyl ester . In the broader PDE10A inhibitor literature, the sulfonamide linker and the nature of the aryl substituent are known to critically modulate PDE10A binding affinity. For example, in the Amgen phenylpyrazine series, compounds with bulky C9 substituents achieved subnanomolar IC₅₀ values (Compound 96: IC₅₀ = 0.7 nM) while eliminating mutagenicity, whereas simpler phenyl analogs showed reduced potency [1]. However, no direct, compound-specific quantitative bioactivity data (IC₅₀, Kᵢ, or selectivity profile) for CAS 1448052-14-9 itself were identified in publicly available peer-reviewed literature or patents.
| Evidence Dimension | Structural differentiation: aryl substitution pattern and linker type |
|---|---|
| Target Compound Data | 3-acetylphenylsulfonyl substitution; sulfonamide linkage via piperidine nitrogen; molecular formula C₁₇H₁₉N₃O₄S; MW 361.4 |
| Comparator Or Baseline | 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone: lacks sulfonyl linker, C₁₇H₁₉N₃O₂, MW 297.35; Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate: para-methyl ester substitution |
| Quantified Difference | Qualitative structural difference only. Quantitative bioactivity difference cannot be calculated due to absence of compound-specific data for CAS 1448052-14-9. |
| Conditions | Structural comparison based on chemical identity databases ; bioactivity extrapolation from Amgen PDE10A phenylpyrazine SAR series [1] |
Why This Matters
The meta-acetyl orientation and sulfonamide linkage confer distinct hydrogen-bonding geometry and steric occupancy in the PDE10A binding pocket relative to analogs lacking the sulfonyl group or bearing alternative aryl substitution patterns; procurement of the correct regioisomer is essential for reproducible SAR or pharmacological studies.
- [1] Hu E, Kunz R, Rumfelt S, et al. Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors. J Med Chem. 2011. Compound 96 PDE10A IC₅₀ = 0.7 nM; structure-based optimization of phenylpyrazine series including C9 substituent effects. View Source
